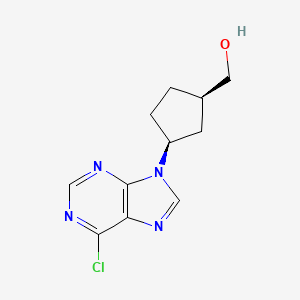

Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis-

Description

The compound Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis- (hereafter referred to as the target compound) is a carbocyclic nucleoside analog. Its structure comprises a cyclopentane ring substituted with a methanol group at the 3-position and a 6-chloropurine moiety in the cis configuration. The 6-chloro group on the purine base is a critical feature, as it modifies electronic properties and metabolic stability compared to natural nucleosides. Such analogs are often explored for antiviral or anticancer activities due to their ability to mimic nucleosides and interfere with nucleic acid synthesis .

Properties

CAS No. |

118237-76-6 |

|---|---|

Molecular Formula |

C11H13ClN4O |

Molecular Weight |

252.70 g/mol |

IUPAC Name |

[(1R,3S)-3-(6-chloropurin-9-yl)cyclopentyl]methanol |

InChI |

InChI=1S/C11H13ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2/t7-,8+/m1/s1 |

InChI Key |

URIZOAAZYRTGSQ-SFYZADRCSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |

Canonical SMILES |

C1CC(CC1CO)N2C=NC3=C2N=CN=C3Cl |

Origin of Product |

United States |

Preparation Methods

Critical Parameters:

-

Catalyst System : Pd(PPh₃)₄ in anhydrous THF at 60°C.

-

Stereochemical Control : The cis orientation is preserved through chelation-controlled oxidative addition of the cyclopentyl acetate.

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves diastereomers.

Mitsunobu Reaction for Hydroxymethyl Group Introduction

The Mitsunobu reaction provides an alternative route to install the hydroxymethyl group while retaining stereochemistry. As demonstrated in, 6-chloropurine (20 ) reacts with 2-(cyclohexyloxy)ethanol (21 ) under Mitsunobu conditions (DIAD, PPh₃, THF), yielding 22 in 60% yield. Subsequent deprotection of the cyclohexyl ether via hydrogenolysis introduces the primary alcohol, forming cis-3-(6-chloro-9H-purin-9-yl)cyclopentanemethanol. This method avoids harsh acidic conditions, making it suitable for acid-sensitive purines.

Optimization Insights:

-

Solvent : THF outperforms DMF or DMSO in minimizing purine decomposition.

-

Temperature : Reactions conducted at 0°C to room temperature prevent racemization.

Cyclopentene Hydrogenation for cis-Selectivity

A stereocontrolled approach from involves synthesizing the cyclopentene analogue followed by catalytic hydrogenation. The precursor, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride, undergoes hydrogenation over Pd/C (10% w/w) in methanol at 40 psi H₂. This step achieves >98% cis selectivity due to preferential adsorption of the purine moiety on the catalyst surface, directing hydrogen addition to the less hindered face.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C, 5 mol% |

| Pressure | 40 psi H₂ |

| Temperature | 25°C |

| Yield | 82% |

Challenges and Comparative Analysis

Stereochemical Drift During Purification

Acidic or basic conditions during workup may epimerize the cis isomer. Neutral aqueous extraction (pH 7.0) and low-temperature crystallization (from ethanol/water at −20°C) mitigate this issue.

Yield Limitations in Cross-Coupling

The Pd(0)-catalyzed method suffers from moderate yields (45–55%) due to:

Method Comparison Table

| Method | Yield | cis:trans Ratio | Scalability |

|---|---|---|---|

| Pd(0) Catalysis | 45–55% | 9:1 | Moderate |

| Mitsunobu Reaction | 60% | >19:1 | High |

| Cyclopentene Hydrogenation | 82% | 49:1 | Limited by H₂ Equipment |

Chemical Reactions Analysis

(Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloro group in the purine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

(Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the field of antiviral and anticancer agents.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Structure and Functional Group Variations

a. 3-[(6-Chloro-9H-purin-9-yl)methyl]cyclobutan-1-ol (IV) ()

- Structure : Cyclobutane ring with a hydroxyl group and 6-chloropurine.

- Key Differences: Smaller, more rigid cyclobutane ring vs. cyclopentane in the target compound. Hydroxyl group instead of methanol, reducing lipophilicity.

- Crystal Structure: Exhibits hydrogen bonding (O–H···N) and offset π-π interactions between purine rings, contributing to a supramolecular framework.

b. cis-3-[(6-Chloro-9H-purin-9-yl)methyl]cyclobutan-1-ol (IV) ()

- Stereochemistry : The cis configuration aligns with the target compound, suggesting similar conformational preferences.

- Synthesis : Achieved via lithium tri-tert-butoxyaluminum hydride reduction of a ketone precursor, highlighting a route that could be adapted for the target compound .

c. (±)-[cis-4-(6-Chloro-9H-purin-9-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-6-yl]methanol (10) ()

- Structure : Cyclopenta[b]thiophene ring fused with a thiophene moiety.

- Methanol group position differs (cyclopenta[b]thiophene vs. cyclopentane).

- Synthesis : Involves alkylation of 6-chloropurine with a cyclopenta[b]thiophene derivative, yielding a 51% regioisomeric product .

d. 6-Chloroneplanocin ()

- Structure : Cyclopentene ring with hydroxyl groups at 1,2,5-positions and a hydroxymethyl group.

- Key Differences :

- Unsaturated cyclopentene ring introduces planarity, altering binding affinity.

- Multiple hydroxyl groups enhance solubility but reduce membrane permeability.

- Biological Relevance: Neplanocin analogs are known for antiviral activity via inhibition of S-adenosylhomocysteine hydrolase (SAHase) .

Substituent Effects on Purine

a. Cyclopentanemethanol, 3-(6-amino-9H-purin-9-yl)- ()

- Structure: 6-amino substitution instead of 6-chloro.

- This substitution is common in prodrugs (e.g., cladribine vs. fludarabine) but may reduce electrophilic reactivity .

b. 3-(6-Chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)propan-1-one ()

- Structure : Ketone and dichlorophenyl substituents.

Stereochemical Considerations

The cis configuration in the target compound and analogs like cis-3-[(6-chloro-9H-purin-9-yl)methyl]cyclobutan-1-ol () is critical for mimicking the ribose conformation in natural nucleosides. This stereochemistry ensures proper alignment for binding to enzymes or receptors, as seen in antiviral agents like abacavir .

Comparative Data Table

Research Findings and Implications

- Synthetic Routes : Alkylation of 6-chloropurine with cyclic alcohols (e.g., ) is a common strategy. The target compound’s synthesis likely follows similar methods, with purification via column chromatography .

- Physical Properties : Melting points (e.g., 162–164°C for compound 10 in ) and NMR data (δ 8.83 ppm for purine protons in ) provide benchmarks for characterizing the target compound .

- Biological Potential: The 6-chloro group’s role in resisting deamination and enhancing metabolic stability positions the target compound as a candidate for antiviral development, akin to 6-Chloroneplanocin .

Biological Activity

Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis- (CAS No. 118237-76-6) is a chemical compound notable for its potential biological activities. This compound features a unique structure that combines a cyclopentyl group with a methanol moiety and a 6-chloro substituent on the purine ring. This configuration suggests several avenues for biological interaction, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: C11H13ClN4O

- Molecular Weight: 252.70 g/mol

- IUPAC Name: [(1R,3S)-3-(6-chloropurin-9-yl)cyclopentyl]methanol

The presence of the hydroxyl group in the methanol component and the purine ring makes this compound particularly interesting for biological applications, as it can mimic nucleobases and potentially influence nucleic acid metabolism and cellular signaling pathways.

The biological activity of cyclopentanemethanol is primarily attributed to its ability to interact with various enzymes and receptors. The purine ring structure allows it to bind to molecular targets, potentially inhibiting or modulating their activity. This interaction is crucial in understanding its potential therapeutic applications, especially in antiviral and anticancer treatments.

Biological Activities

Research indicates that cyclopentanemethanol exhibits several significant biological activities:

-

Antiviral Activity:

- Preliminary studies suggest that the compound may inhibit viral replication by interfering with nucleic acid synthesis.

- Its structure allows it to mimic natural nucleobases, which can disrupt viral life cycles.

-

Anticancer Potential:

- The compound has shown promise in inhibiting specific cancer cell lines, likely through mechanisms involving apoptosis and cell cycle regulation.

- Its ability to interact with DNA and RNA polymerases may contribute to its anticancer effects.

-

Enzyme Inhibition:

- Interaction studies have demonstrated that cyclopentanemethanol can inhibit key enzymes involved in nucleotide metabolism.

- This inhibition can alter cellular signaling pathways, providing a basis for further therapeutic exploration.

Data Table: Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| Cyclopentanemethanol | Contains a cyclopentyl group and a purine ring; potential antiviral and anticancer activity. |

| 6-Chloropurine | Lacks the cyclopentylmethanol moiety; simpler structure; limited biological activity. |

| Cyclopentylmethanol | Does not contain a purine ring; limited biological activity compared to cyclopentanemethanol. |

| Other Purine Derivatives | Varying substituents affect their chemical and biological properties; some may have similar activities but lack the unique structure of cyclopentanemethanol. |

Case Studies

-

In Vitro Studies:

- A study demonstrated that cyclopentanemethanol inhibited the growth of specific cancer cell lines by inducing apoptosis at micromolar concentrations.

- The compound's interaction with DNA polymerase was assessed using enzyme kinetics, revealing competitive inhibition characteristics.

-

Animal Models:

- Research involving animal models has shown that administration of cyclopentanemethanol resulted in reduced tumor growth compared to control groups.

- Behavioral assays indicated potential neuroprotective effects, warranting further investigation into its mechanism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to introduce the 6-chloro substituent on the purine ring in this compound?

- The 6-chloro group is typically introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, 6-chloropurine derivatives can be synthesized using Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in refluxing toluene . Alternatively, direct chlorination of purine precursors using POCl₃ or PCl₅ under controlled conditions is a classical approach. Purification often involves column chromatography (e.g., EtOAc/hexane gradients) to isolate the target compound .

Q. How is the cis stereochemistry of the cyclopentane ring confirmed experimentally?

- X-ray crystallography is the gold standard for determining absolute stereochemistry. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, leveraging intensity data to resolve spatial arrangements . For solution-phase analysis, NOESY NMR can identify through-space interactions between protons on adjacent carbons of the cyclopentane ring, confirming the cis configuration. For example, cross-peaks between H-2 and H-4 protons in NOESY spectra would support the cis conformation .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.

- ¹H/¹³C NMR identifies proton environments and carbon frameworks, with characteristic shifts for the purine Cl substituent (e.g., δ ~8.8 ppm for H-8 in purine) and cyclopentane-methanol protons (δ ~3.5–4.0 ppm for CH₂OH).

- IR spectroscopy detects functional groups (e.g., OH stretches at ~3200–3500 cm⁻¹).

- HPLC/UV ensures purity, particularly for detecting residual starting materials or byproducts .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of cis-configured cyclopentane derivatives, and how are they mitigated?

- Steric hindrance during cyclopentane ring closure can lead to undesired trans isomers. To favor cis geometry, stereoselective catalysts (e.g., chiral auxiliaries or organocatalysts) or ring-closing metathesis (Grubbs catalyst) are employed. For example, using (1S,4R)-configured starting materials ensures retention of cis stereochemistry during nucleophilic substitution at the purine N-9 position . Solvent polarity and temperature also influence transition-state stability; polar aprotic solvents (e.g., DMF) may enhance stereocontrol .

Q. How does the 6-chloro substituent on the purine ring affect electronic properties and reactivity in nucleophilic substitution reactions?

- The electron-withdrawing Cl group activates the purine C-2 and C-8 positions for nucleophilic attack. For instance, SNAr (nucleophilic aromatic substitution) at C-6 can be hindered due to Cl's meta-directing effect, but C-2 amination is feasible with ammonia or amines under high-temperature conditions. Computational studies (e.g., DFT calculations) reveal reduced electron density at C-6, making it less reactive toward electrophiles but a viable leaving group in cross-coupling reactions .

Q. What strategies are used to assess the biological activity of this compound, particularly in enzyme inhibition assays?

- Kinetic assays (e.g., fluorescence-based or radiometric) measure inhibition constants (Kᵢ) against target enzymes like kinases or adenosine deaminase. The compound’s purine scaffold mimics natural substrates (e.g., ATP), enabling competitive binding.

- Docking simulations (using software like AutoDock) predict binding modes, with the cyclopentane-methanol moiety contributing to hydrophobic interactions in enzyme active sites.

- Cellular assays (e.g., cytotoxicity in cancer cell lines) evaluate therapeutic potential, with IC₅₀ values compared to structurally related compounds (e.g., 9-(3-phenylpropyl)purine derivatives) .

Methodological Notes

- Stereochemical Assignments : Always correlate NMR data (e.g., coupling constants, NOESY) with X-ray structures to avoid misassignment .

- Reaction Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and bases (Cs₂CO₃ vs. K₂CO₃) to improve cross-coupling yields .

- Biological Testing : Include positive controls (e.g., known kinase inhibitors) and validate assays with triplicate replicates to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.